molecular formula C8H8O3 B019491 Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 110225-65-5

Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No. B019491
M. Wt: 152.15 g/mol
InChI Key: XIWHWRQQDJQUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, also known as MOC, is a cyclic organic compound that has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organisms or cells. For example, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been shown to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.

Biochemical And Physiological Effects

Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have minimal effects on the normal physiological functions of cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its ease of synthesis and availability. Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be synthesized using simple and readily available starting materials and equipment. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate exhibits good stability and can be stored for extended periods without significant degradation. However, one of the limitations of using Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. One direction is to further investigate its potential as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Finally, the development of new and improved synthesis methods for Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate could lead to its wider use in various fields.

Synthesis Methods

The synthesis of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves a two-step process. The first step involves the reaction of 2,5-dimethylfuran with maleic anhydride to produce the intermediate 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The second step involves the reaction of the intermediate with methanol in the presence of a catalyst to produce Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. The yield of Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been found to exhibit various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has been studied for its potential use in materials science as a monomer for the synthesis of polymers with unique properties.

properties

CAS RN

110225-65-5

Product Name

Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C8H8O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-5,7H,1H3

InChI Key

XIWHWRQQDJQUEE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2C=CC1O2

Canonical SMILES

COC(=O)C1=CC2C=CC1O2

synonyms

7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylicacid,methylester(9CI)

Origin of Product

United States

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